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Ertugliflozin is a potent and highly selective inhibitor of the sodium-glucose cotransporter 2

(SGLT2), a therapeutic target for the management of type 2 diabetes mellitus (T2DM). By

specifically blocking the reabsorption of glucose in the renal proximal tubules, ertugliflozin

promotes urinary glucose excretion, thereby lowering plasma glucose levels in an insulin-

independent manner.[1][2][3] This document provides a comprehensive overview of the

pharmacokinetic and pharmacodynamic properties of ertugliflozin, compiled from a thorough

review of clinical and preclinical data.

Pharmacokinetics
The pharmacokinetic profile of ertugliflozin has been extensively characterized in healthy

subjects and in patients with T2DM.[4][5] The drug exhibits predictable and dose-proportional

kinetics, supporting a once-daily dosing regimen.

Absorption:

Ertugliflozin is rapidly absorbed following oral administration, with time to maximum plasma

concentration (Tmax) typically occurring within 1 to 2 hours post-dose.[4][5][6][7] The absolute

oral bioavailability is approximately 100%, indicating complete absorption.[4][5][8]

Administration with a high-fat meal has no clinically meaningful effect on the overall exposure
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(AUC) but may slightly decrease the peak plasma concentration (Cmax) by 29% and delay the

Tmax.[4][5][9] Consequently, ertugliflozin can be administered without regard to meals.[4][5][9]

Distribution:

Ertugliflozin is extensively bound to human plasma proteins, with a binding of approximately

93.6% that is independent of the drug concentration.[4][10]

Metabolism:

The primary route of metabolism for ertugliflozin is glucuronidation, which accounts for

approximately 86% of its clearance.[4][7][11] The major enzymes responsible for this process

are uridine diphosphate-glucuronosyltransferase (UGT) 1A9 and UGT2B7.[1][11][12][13]

Oxidative metabolism via cytochrome P450 (CYP) enzymes plays a minor role, contributing to

about 12% of the clearance, with CYP3A4 being the predominant isoform involved.[11][12]

Ertugliflozin does not exhibit clinically significant inhibition or induction of major CYP enzymes

or transporters at therapeutic concentrations, suggesting a low potential for drug-drug

interactions mediated by these pathways.[1][10][14]

Excretion:

Following a single oral dose of radiolabeled ertugliflozin, approximately 50.2% of the

administered radioactivity is recovered in the urine and 40.9% in the feces.[6][7] Unchanged

ertugliflozin accounts for only 1.5% of the dose excreted in urine, with the majority being

eliminated as metabolites.[7][9] The terminal elimination half-life of ertugliflozin is approximately

11 to 18 hours, supporting once-daily dosing.[4][5][8]
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Parameter Value Reference

Absorption

Time to Peak Plasma

Concentration (Tmax)
1-2 hours (fasted) [4][5][6][7]

Absolute Bioavailability ~100% [4][5][8]

Effect of High-Fat Meal on

AUC
No clinically meaningful effect [4][5][9]

Effect of High-Fat Meal on

Cmax
~29% decrease [4][5][9]

Distribution

Plasma Protein Binding ~93.6% [4][10]

Metabolism

Primary Pathway Glucuronidation (~86%) [4][7][11]

Key Metabolizing Enzymes UGT1A9, UGT2B7 [1][11][12][13]

Minor Pathway Oxidative Metabolism (~12%) [4][7][11]

Key CYP Enzymes CYP3A4 [11][12]

Excretion

Route of Elimination
Urine (~50.2%), Feces

(~40.9%)
[6][7]

Unchanged Drug in Urine ~1.5% [7][9]

Terminal Half-life (t1/2) 11-18 hours [4][5][8]

Renal Impairment:

In individuals with mild, moderate, or severe renal impairment, the systemic exposure (AUC) to

ertugliflozin is increased by up to 1.7-fold compared to subjects with normal renal function.[1][4]

[5] This increase is not considered clinically meaningful, and therefore, no dose adjustment is

required based on pharmacokinetic data alone.[4][5] However, the glucose-lowering efficacy of
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ertugliflozin is dependent on renal function, and its pharmacodynamic effect is reduced in

patients with moderate to severe renal impairment.[4][5][15][16]

Hepatic Impairment:

In subjects with moderate hepatic impairment (Child-Pugh class B), the AUC and Cmax of

ertugliflozin are slightly decreased by approximately 13% and 21%, respectively.[1][9][17]

These changes are not considered clinically significant, and no dose adjustment is necessary

for patients with mild or moderate hepatic impairment.[17][18] Ertugliflozin has not been studied

in patients with severe hepatic impairment.[1]

Special Population
Effect on
Ertugliflozin
Exposure (AUC)

Recommendation Reference

Mild Renal Impairment ≤ 70% increase
No dose adjustment

based on PK
[1][4][5]

Moderate Renal

Impairment
≤ 70% increase

No dose adjustment

based on PK
[1][4][5]

Severe Renal

Impairment
≤ 70% increase

No dose adjustment

based on PK
[1][4][5]

Moderate Hepatic

Impairment
~13% decrease No dose adjustment [1][9][17]

Pharmacodynamics
The primary pharmacodynamic effect of ertugliflozin is the inhibition of SGLT2, which leads to a

dose-dependent increase in urinary glucose excretion (UGE).[1][19] This glucosuric effect

results in a reduction of plasma glucose levels, as well as other metabolic benefits.

Mechanism of Action:

Ertugliflozin is a competitive inhibitor of SGLT2, which is located in the proximal convoluted

tubule of the kidney and is responsible for the reabsorption of the majority of filtered glucose.[1]
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By blocking SGLT2, ertugliflozin lowers the renal threshold for glucose, leading to the excretion

of excess glucose in the urine.

Dose-Response Relationship:

The administration of ertugliflozin results in a dose-dependent increase in 24-hour UGE.[9][19]

Doses of 5 mg and 15 mg are predicted to achieve over 80% and over 90% of the maximal

pharmacological activity, respectively.[9]

Effects on Glycemic Control and Other Biomarkers:

Clinical studies have consistently demonstrated that ertugliflozin improves glycemic control in

patients with T2DM.[20][21][22] Treatment with ertugliflozin leads to significant reductions in

glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose.[20][21]

[23] In addition to its glycemic effects, ertugliflozin has been shown to cause modest reductions

in body weight and systolic and diastolic blood pressure.[2][20]

Parameter Effect of Ertugliflozin Reference

Primary Effect

Urinary Glucose Excretion

(UGE)
Dose-dependent increase [9]

Glycemic Control

Glycated Hemoglobin (HbA1c) Significant reduction [20][21][22]

Fasting Plasma Glucose (FPG) Significant reduction [20][21]

Other Metabolic Effects

Body Weight Modest reduction [20]

Blood Pressure Modest reduction [20]

Experimental Protocols
The pharmacokinetic and pharmacodynamic properties of ertugliflozin have been elucidated

through a series of Phase I, II, and III clinical trials. The methodologies of these key studies are
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summarized below.

Human Mass Balance Study:

Objective: To characterize the absorption, metabolism, and excretion of ertugliflozin.

Design: A single-center, open-label, single-dose study in healthy male subjects.

Methodology: Subjects received a single oral dose of [14C]-labeled ertugliflozin (25 mg).

Blood, urine, and feces were collected at predefined intervals to determine the total

radioactivity and to profile the metabolites. Plasma and excreta samples were analyzed

using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify

ertugliflozin and its metabolites.[6][7]

Renal Impairment Study:

Objective: To evaluate the effect of renal impairment on the pharmacokinetics and

pharmacodynamics of ertugliflozin.

Design: A Phase I, open-label, single-dose study in subjects with varying degrees of renal

function (normal, mild, moderate, and severe impairment) and T2DM.

Methodology: All subjects received a single 15 mg oral dose of ertugliflozin. Serial blood and

urine samples were collected over 96 hours to determine the pharmacokinetic parameters of

ertugliflozin and to measure 24-hour urinary glucose excretion.[15][16]

Hepatic Impairment Study:

Objective: To assess the effect of moderate hepatic impairment on the pharmacokinetics of

ertugliflozin.

Design: A Phase I, open-label, single-dose study in subjects with moderate hepatic

impairment (Child-Pugh score 7-9) and healthy subjects with normal hepatic function.

Methodology: Participants received a single 15 mg oral dose of ertugliflozin. Blood samples

were collected over 96 hours to determine the pharmacokinetic parameters.[17]

Drug-Drug Interaction Studies:
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Objective: To evaluate the potential for pharmacokinetic interactions between ertugliflozin

and commonly co-administered medications (e.g., metformin, sitagliptin, glimepiride,

simvastatin).

Design: A series of open-label, randomized, single-dose, crossover studies in healthy

subjects.

Methodology: Subjects received ertugliflozin alone and in combination with the interacting

drug. Plasma concentrations of both drugs were measured to assess any changes in their

pharmacokinetic profiles.[10][24]

Analytical Methods:

The quantification of ertugliflozin and its metabolites in biological matrices (plasma, urine) is

typically performed using validated high-performance liquid chromatography-tandem mass

spectrometry (HPLC-MS/MS) methods.[25][26] UV spectroscopy and other chromatographic

techniques have also been developed for the analysis of ertugliflozin in pharmaceutical

formulations.[25][27][28][29]
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Caption: Mechanism of SGLT2 inhibition by ertugliflozin in the renal proximal tubule.
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Caption: Typical experimental workflow for a renal impairment clinical trial of ertugliflozin.
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Caption: Logical relationship between ertugliflozin exposure and its pharmacodynamic

response.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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